N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide (non-preferred name)
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Overview
Description
N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a hydrazone linkage, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide typically involves multiple steps:
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Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 1-(biphenyl-4-yl)propan-1-one with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
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Coupling with Furan-2-carboxylic Acid: : The hydrazone intermediate is then coupled with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This step is typically performed in a solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to an amine.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the biphenyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Studies focus on its pharmacokinetics, bioavailability, and efficacy in disease models.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties could be harnessed in various applications, from pharmaceuticals to agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)benzofuran-2-carboxamide: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
The uniqueness of N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide lies in its specific combination of functional groups and structural motifs The presence of the furan ring, hydrazone linkage, and biphenyl group provides a distinct set of chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C22H21N3O3 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[1-(4-phenylphenyl)propylidene]hydrazinyl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c1-2-19(18-12-10-17(11-13-18)16-7-4-3-5-8-16)24-25-21(26)15-23-22(27)20-9-6-14-28-20/h3-14H,2,15H2,1H3,(H,23,27)(H,25,26)/b24-19+ |
InChI Key |
SWYKITIIOYRBLN-LYBHJNIJSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC(=O)C1=CC=CO1)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=NNC(=O)CNC(=O)C1=CC=CO1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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